[3-Nitro-4-(pyridin-2-ylsulfanyl)phenyl](pyridin-2-yl)methanone
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Overview
Description
3-NITRO-4-(2-PYRIDYLSULFANYL)PHENYLMETHANONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of nitro, pyridyl, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-4-(2-PYRIDYLSULFANYL)PHENYLMETHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-NITRO-4-(2-PYRIDYLSULFANYL)PHENYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and water are frequently used depending on the reaction requirements .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-NITRO-4-(2-PYRIDYLSULFANYL)PHENYLMETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-NITRO-4-(2-PYRIDYLSULFANYL)PHENYLMETHANONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridyl and sulfanyl groups can also participate in binding interactions with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
[3-Nitro-2-pyridinesulfenyl chloride]: Shares the nitro and pyridyl groups but differs in the presence of a sulfenyl chloride group.
[Phenyl-2-pyridyl ether]: Contains a pyridyl group but lacks the nitro and sulfanyl groups.
Uniqueness
3-NITRO-4-(2-PYRIDYLSULFANYL)PHENYLMETHANONE is unique due to its combination of nitro, pyridyl, and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H11N3O3S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
(3-nitro-4-pyridin-2-ylsulfanylphenyl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C17H11N3O3S/c21-17(13-5-1-3-9-18-13)12-7-8-15(14(11-12)20(22)23)24-16-6-2-4-10-19-16/h1-11H |
InChI Key |
ACAJHUURCZYYMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)SC3=CC=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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